Lithocholic Acid 24-Ac-O-β-D-Glucuronide
Description
Properties
CAS No. |
142780-61-8 |
|---|---|
Molecular Formula |
C₃₀H₄₈O₉ |
Molecular Weight |
552.7 |
Synonyms |
1-[(3α,5β)-3-Hydroxycholan-24-oate] β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Research Applications
2.1. Modulation of Bile Acid Receptors
Lithocholic Acid 24-Ac-O-β-D-Glucuronide acts as a modulator of the TGR5 receptor (G protein-coupled bile acid receptor), which is involved in various metabolic processes, including glucose metabolism and energy expenditure. Research indicates that activation of TGR5 can lead to improved insulin sensitivity and reduced inflammation, making this compound a candidate for treating metabolic disorders such as type 2 diabetes .
2.2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of lithocholic acid derivatives, including this compound. It has been shown to influence the blood-brain barrier permeability and may play a role in neuroinflammatory conditions such as Alzheimer's disease. Elevated levels of lithocholic acid have been associated with cognitive decline, suggesting that its glucuronide form could mitigate some neurotoxic effects by enhancing clearance from the brain .
Case Studies and Research Findings
3.1. Alzheimer’s Disease and Cognitive Function
A study conducted by MahmoudianDehkordi et al. (2019) found that serum levels of lithocholic acid were significantly higher in patients with Alzheimer's disease compared to healthy controls, indicating a potential link between bile acid metabolism and cognitive decline . The study suggested that this compound might be involved in the modulation of neuroinflammation, which is critical in Alzheimer's pathology.
3.2. Hepatoprotective Effects
Research has demonstrated that lithocholic acid derivatives can exert hepatoprotective effects by regulating pathways involved in liver function and detoxification processes. A study indicated that these compounds could modulate gene expression related to liver health, potentially offering therapeutic benefits for liver diseases .
Data Tables
Comparison with Similar Compounds
Key Characteristics of Lithocholic Acid Conjugates:
- Lithocholic Acid 3-O-Glucuronide (LCA-3G): Molecular Formula: C₃₀H₄₈O₉ (MW: 552.7) . Solubility: Higher aqueous solubility compared to unconjugated LCA, facilitating renal and biliary excretion . Cholestatic Potential: Potent cholestatic agent in rats, inducing bile flow reduction within 10–20 minutes at doses of 0.05 µmol/min . Metabolism: 80–90% of administered LCA-3G is excreted unchanged in bile, with minor hydroxylated metabolites .
Lithocholic Acid Sulfate (LCA-S) :
Comparison with Structurally Similar Compounds
Chenodeoxycholic Acid 24-Acyl-β-D-Glucuronide (CDCA-24G)
- Molecular Formula : C₃₀H₄₈O₁₀ (MW: 568.7) .
- Structural Differences: Conjugation Site: Glucuronidation at the 24-position (carboxyl group) vs. LCA-3G’s 3-hydroxyl group. Parent Bile Acid: Derived from chenodeoxycholic acid (CDCA), a dihydroxy bile acid, vs. LCA’s monohydroxy structure.
- Biological Activity :
Taurolithocholic Acid (TLCA)
Other Bile Acid Glucuronides
- Ursodeoxycholic Acid Glucuronide :
- Hyodeoxycholic Acid Glucuronide :
Structural-Activity Relationships (SAR)
Impact of Conjugation Site
- 3-O-Glucuronidation (LCA-3G) :
- 24-Glucuronidation (CDCA-24G) :
Role of Acyl vs. Acetyl Groups
- LCA-3G vs. LCA-24-Ac-O-β-D-Glucuronide :
Comparative Data Tables
Table 1: Physicochemical Properties
Preparation Methods
Reaction Setup and Reagents
The synthesis begins with the preparation of benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronate, a protected glucuronic acid derivative. Lithocholic acid (LCA) is activated via its free hydroxyl group at position 3α, while the carboxyl group remains unprotected. The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) to facilitate the coupling between LCA and the glucuronate donor. This step ensures β-configuration at the anomeric center, critical for biological activity.
Deprotection and Purification
Following coupling, the benzyl and benzylidene protecting groups are removed via hydrogenation using palladium on charcoal (Pd/C) under a hydrogen atmosphere. This step yields the free acyl glucuronide, which is purified via preparative thin-layer chromatography (TLC) and characterized using high-pressure liquid chromatography coupled with particle beam mass spectrometry (HPLC/PB/MS). Nuclear magnetic resonance (¹H-NMR) confirms the absence of acyl migration by verifying the integrity of the 24-O-β-D-glucuronide linkage.
Advantages and Limitations
This method achieves high stereoselectivity (β:α ratio >97:3) and avoids side reactions such as acyl migration. However, the use of hazardous reagents (e.g., DIAD) and the need for multiple protection-deprotection steps increase operational complexity.
Multi-Step Synthesis with Sequential Protecting Groups
A multi-step strategy involving orthogonal protecting groups addresses challenges in regioselectivity and solubility during glucuronidation.
Protection of Lithocholic Acid
Lithocholic acid methyl ester (LCME) is first protected as its tert-butyldimethylsilyl (TBS) ether to mask reactive hydroxyl groups. The TBS group is introduced using TBS chloride (TBSCl) in the presence of imidazole, yielding LCME-TBS. Subsequent hydrolysis of the methyl ester with sodium hydroxide produces LCA-TBS, a soluble intermediate amenable to glucuronidation.
Glucuronide Coupling
The glucuronic acid donor is converted into a tetrabutylammonium salt to enhance solubility in organic solvents. LCA-TBS is activated with 1,1’-carbonyldiimidazole (CDI), forming a reactive mixed carbonate intermediate. This intermediate undergoes nucleophilic attack by the tetrabutylammonium glucuronate, resulting in the formation of LCA-TBS Gluc II.
Final Deprotection
The TBS group is removed under neutral conditions using tetrabutylammonium fluoride (TBAF) to prevent acid-catalyzed degradation of the glucuronide. Final purification via silica gel chromatography and recrystallization in ethanol yields LCA-24-Gluc with an overall yield of 10%.
Methodological Insights
While this approach avoids unnecessary protection of glucuronic acid hydroxyl groups, its low yield stems from side reactions during TBS removal and the sensitivity of the glucuronide linkage to acidic conditions.
Enzymatic Synthesis and Biocatalytic Optimization
Enzymatic methods offer an alternative to chemical synthesis, leveraging the specificity of uridine diphosphate-glucuronosyltransferases (UGTs) for improved regioselectivity.
UGT2B7-Catalyzed Glucuronidation
Human UGT2B7, expressed in Caco-2 cells, catalyzes the glucuronidation of lithocholic acid at the 24-position. Incubation of LCA with UDP-glucuronic acid (UDPGA) in microsomal fractions yields LCA-24-Gluc, as confirmed by LC-MS/MS. However, lithocholic acid itself downregulates UGT2B7 expression via farnesoid X receptor (FXR) activation, creating a feedback loop that limits enzymatic yield.
Immobilized Enzyme Systems
Recent advances utilize immobilized 3α-hydroxysteroid dehydrogenase (3α-HSD) to reduce 3-keto intermediates during LCA synthesis, achieving 100% conversion to 3α-OH-LCA prior to glucuronidation. Co-immobilization with glucose dehydrogenase (GDH) enables NADH regeneration, enhancing catalytic efficiency.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for the leading preparation methods:
*Yield estimated from reported intermediate conversions.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Lithocholic Acid 24-Ac-O-β-D-Glucuronide (LCA-24G) in biological matrices?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., L-Tryptophan-d5) to improve accuracy . Isotope dilution assays are critical for correcting matrix effects. For bile acid profiling, orthogonal techniques like OPLS-DA (Orthogonal Partial Least Squares-Discriminant Analysis) can differentiate LCA-24G from structurally similar conjugates (e.g., CDCA-24Gln or LCA-3-sulfate) in fecal or plasma samples .
Q. How does LCA-24G interact with gut microbial metabolism in experimental models?
- Methodology : Combine in vitro microbial reconstructions (e.g., using Clostridiales or Eggerthella lenta strains) with metabolomic profiling to track LCA-24G biotransformation . Transcriptome data from post-mortem brain samples (e.g., ROSMAP cohort) can be integrated with microbial models to study gut-brain axis interactions .
Q. What are the primary metabolic pathways involving LCA-24G in vertebrate systems?
- Methodology : Use radiolabeled tracers (e.g., [³H]lithocholic acid) to map conjugation and deconjugation pathways. Bile acid sulfation and glucuronidation are competing pathways; enzymatic assays with liver microsomes or recombinant UGT enzymes can clarify substrate specificity .
Advanced Research Questions
Q. How can contradictory findings about LCA-24G’s role in neurodegenerative diseases be resolved?
- Case Study : While increased lithocholic acid (LCA) is proposed as an Alzheimer’s biomarker , LCA-24G levels may inversely correlate with disease progression due to its detoxification role.
- Methodology : Conduct longitudinal studies comparing LCA-24G levels in cerebrospinal fluid (CSF) and plasma using LC-MS. Validate findings against gut microbiota composition (e.g., Ruminococcus gnavus abundance) and bile acid sulfotransferase activity .
Q. What experimental designs address challenges in synthesizing and purifying LCA-24G for research?
- Challenges : Low yield due to competing glucuronidation at C3 vs. C24 positions and instability in aqueous solutions.
- Methodology : Optimize enzymatic synthesis using recombinant UGT2B7 or UGT1A3 isoforms . Purify via reverse-phase HPLC with acetonitrile gradients, and validate purity (>95%) using NMR and high-resolution MS .
Q. How does LCA-24G modulate bile acid receptor signaling compared to unconjugated LCA?
- Methodology : Use reporter assays (e.g., FXR or TGR5 transactivation) to compare EC₅₀ values. Molecular docking simulations can predict binding affinity differences due to the bulky glucuronide moiety . Validate in vivo using knockout models (e.g., FXR⁻/⁻ mice) fed high-fat diets .
Q. What are the limitations of current metabolomic workflows in detecting LCA-24G isoforms?
- Limitations : Co-elution with isomers (e.g., CDCA-24G) and ion suppression in complex matrices.
- Methodology : Employ tandem mass spectrometry (MS/MS) with MRM (Multiple Reaction Monitoring) for specificity. Use hydrophilic interaction chromatography (HILIC) to resolve polar conjugates . Cross-validate with synthetic standards (e.g., Toronto Research Chemicals) .
Data Interpretation and Validation
Q. How should researchers address batch-to-batch variability in LCA-24G quantification?
- Methodology : Include quality control (QC) samples spiked with isotopically labeled analogs (e.g., LCA-d4) in each batch. Apply normalization algorithms (e.g., Robust Linear Model) to correct for drift .
Q. What statistical approaches are suitable for analyzing LCA-24G’s association with microbiome diversity?
- Methodology : Use PERMANOVA or LEfSe (Linear Discriminant Analysis Effect Size) to link bile acid profiles to microbial taxa. Adjust for covariates (e.g., diet, age) using mixed-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
